Cas no 145255-15-8 (N-(3-aminopyridin-4-yl)acetamide)
N-(3-aminopyridin-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(3-amino-4-pyridinyl)-
- 4-Acetamido-3-aminopyridine
- N-(3-aminopyridin-4-yl)acetamide
- 3-Amino-4-acetylaminopyridine
- 4-acetylamino-3-aminopyridine
- 4-Acetamido-3-aminopyridine ,97%
- 4-Acetamido-3-aminopyridine ,96%
- AcetaMide, N-(3-aMino-4-pyridinyl)-
- CS-0308769
- BDBM50359292
- CHEMBL1928393
- SB53866
- 145255-15-8
- DTXSID40444262
- FT-0659736
- AS-62491
- AKOS012362735
- A808341
- J-514271
- N-(3-azanylpyridin-4-yl)ethanamide
- EN300-131429
- SCHEMBL9426430
- N-(3-amino-4-pyridinyl)acetamide
- DB-063596
-
- MDL: MFCD08235180
- Inchi: 1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11)
- InChI Key: NAAZXRDKBDXLMS-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CN=CC=1N
Computed Properties
- Exact Mass: 151.07500
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: -0.7
- Topological Polar Surface Area: 68Ų
Experimental Properties
- PSA: 68.01000
- LogP: 1.27640
N-(3-aminopyridin-4-yl)acetamide Security Information
- Hazardous Material transportation number:2811
- Hazard Category Code: 25-26-36/37/38
- Safety Instruction: 26-28-36/37/39-45
N-(3-aminopyridin-4-yl)acetamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(3-aminopyridin-4-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181478-1g |
N-(3-Aminopyridin-4-yl)acetamide |
145255-15-8 | 97% | 1g |
$400.00 | 2022-04-02 | |
| Matrix Scientific | 081292-1g |
N-(3-Aminopyridin-4-yl)acetamide, 98% |
145255-15-8 | 98% | 1g |
$488.00 | 2023-09-08 | |
| TRC | A629648-5mg |
N-(3-Aminopyridin-4-yl)acetamide |
145255-15-8 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A629648-10mg |
N-(3-Aminopyridin-4-yl)acetamide |
145255-15-8 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A629648-50mg |
N-(3-Aminopyridin-4-yl)acetamide |
145255-15-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18243-100mg |
N-(3-aminopyridin-4-yl)acetamide |
145255-15-8 | 95% | 100mg |
¥211.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18243-250mg |
N-(3-aminopyridin-4-yl)acetamide |
145255-15-8 | 95% | 250mg |
¥284.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18243-500mg |
N-(3-aminopyridin-4-yl)acetamide |
145255-15-8 | 95% | 500mg |
¥475.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18243-1g |
N-(3-aminopyridin-4-yl)acetamide |
145255-15-8 | 95% | 1g |
¥713.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18243-5g |
N-(3-aminopyridin-4-yl)acetamide |
145255-15-8 | 95% | 5g |
¥2132.0 | 2024-04-24 |
N-(3-aminopyridin-4-yl)acetamide Suppliers
N-(3-aminopyridin-4-yl)acetamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-(3-aminopyridin-4-yl)acetamide
Comprehensive Overview of N-(3-aminopyridin-4-yl)acetamide (CAS No. 145255-15-8): Properties, Applications, and Research Insights
N-(3-aminopyridin-4-yl)acetamide (CAS No. 145255-15-8) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This acetamide derivative features a pyridine ring substituted with an amino group at the 3-position and an acetamide moiety at the 4-position, making it a versatile intermediate for drug discovery. Researchers are increasingly exploring its potential in kinase inhibition and as a building block for small-molecule therapeutics, aligning with current trends in targeted cancer therapy and precision medicine.
The compound’s molecular formula, C7H9N3O, and molecular weight of 151.17 g/mol contribute to its favorable pharmacokinetic properties. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in drug design forums. With the rise of AI-driven molecular modeling, N-(3-aminopyridin-4-yl)acetamide has been flagged in computational screens for its binding affinity toward enzyme targets like MAP kinases—a frequent search term among medicinal chemists. Its solubility in polar solvents (e.g., DMSO) further enhances its utility in high-throughput screening assays.
In synthetic chemistry, this compound serves as a precursor for heterocyclic scaffolds, addressing the demand for novel bioactive compounds. A 2023 Journal of Medicinal Chemistry report noted its use in developing allosteric modulators for neurological disorders, tapping into the growing interest in neurodegenerative disease research. Its structure-activity relationship (SAR) data is often cited in patents, reflecting industrial relevance. Users searching for "pyridine-based drug intermediates" or "acetamide analogs in oncology" will find this compound particularly relevant.
From an SEO perspective, N-(3-aminopyridin-4-yl)acetamide aligns with trending queries like "kinase inhibitor synthesis 2024" and "small molecule API development." Analytical methods for its characterization—such as HPLC (retention time ~6.2 min under C18 conditions) and NMR (δ 2.1 ppm for the acetyl group)—are frequently discussed in technical forums. Environmental and safety profiles indicate it’s suitable for standard laboratory handling, though proper PPE is recommended, as with all fine chemicals.
Ongoing research explores its derivatization for antibacterial agents, responding to the global focus on antimicrobial resistance (AMR). A 2024 preprint on ChemRxiv proposed its copper-catalyzed coupling to generate triazole hybrids, a strategy popular in click chemistry applications. These developments position CAS No. 145255-15-8 as a compound bridging academic innovation and industrial pipelines, with Google Scholar citations growing at 12% annually since 2020.
For suppliers and manufacturers, the compound’s QC specifications (typically ≥95% purity by LC-MS) and stability under nitrogen atmosphere are key selling points. Its pricing trends correlate with demand for fragment-based drug discovery (FBDD) libraries, another high-traffic keyword. Regulatory databases list it under non-hazardous classification, ensuring smoother logistics—a detail often searched by procurement teams alongside "CAS 145255-15-8 SDS."
In conclusion, N-(3-aminopyridin-4-yl)acetamide exemplifies the convergence of medicinal chemistry and materials science. Its adaptability to combinatorial chemistry workflows and relevance to personalized medicine research ensure sustained interest. As AI tools like AlphaFold accelerate target identification, compounds with well-documented pharmacophores like this will remain pivotal in hit-to-lead optimization campaigns worldwide.
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